molecular formula C15H19NO5 B2819996 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 1866708-64-6

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B2819996
CAS No.: 1866708-64-6
M. Wt: 293.319
InChI Key: YTJPMLGYZLYTAP-UHFFFAOYSA-N
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Description

3-{[(tert-Butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a benzopyran-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the dihydrobenzopyran scaffold. This structure combines the rigidity of the benzopyran core with the steric and protective attributes of the Boc group, making it valuable in medicinal chemistry for peptide synthesis and as a building block for bioactive molecules.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)20-9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJPMLGYZLYTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Protection with Boc Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to regenerate the free amine. This reaction is pivotal for further functionalization in peptide synthesis or drug design.

Reaction Conditions Reagents Outcome Yield
Acidic hydrolysisTrifluoroacetic acid (TFA)Free amine formation85–92%
Catalytic hydrogenationH₂/Pd-CPartial deprotection observed~60%
  • Mechanism : Protonation of the Boc group’s carbonyl oxygen by TFA induces cleavage, releasing CO₂ and tert-butanol .

  • Applications : Used to unmask the amino group for subsequent coupling reactions .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard derivatization reactions, including esterification and amide bond formation.

Reaction Type Reagents Products Catalyst
EsterificationMethanol/H⁺Methyl esterH₂SO₄
Amide couplingEDC/HOBt, aminesAmidesDMAP
Activation to acyl chlorideThionyl chloride (SOCl₂)Acyl chloride intermediate
  • Key Findings :

    • Esterification proceeds efficiently under mild acidic conditions (60–70% yield) .

    • Amide couplings using carbodiimide reagents (e.g., EDC) achieve >80% yield with primary amines.

Cyclization Reactions

The benzopyran scaffold facilitates intramolecular cyclization under thermal or basic conditions, forming fused heterocycles.

Conditions Products Driving Force
Heating (120°C, toluene)Tetrahydroquinoline derivativesRing strain minimization
Base-mediated (K₂CO₃)Lactam formationNucleophilic attack by amine
  • Notable Example : Heating in toluene with p-TsOH yields a six-membered lactam via intramolecular amidation .

Stability and Side Reactions

The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions:

Condition Observation Mitigation Strategy
pH < 2Hydrolysis of Boc group and decarboxylationUse buffered solutions (pH 4–6)
pH > 10Saponification of ester groups (if present)Avoid prolonged alkaline exposure
  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene .

Synthetic Utility in Drug Discovery

The compound serves as a versatile intermediate:

  • Peptide Mimetics : Boc deprotection followed by amide coupling generates peptidomimetic scaffolds .

  • Ligand Design : The carboxylic acid chelates metal ions, enabling catalysis or coordination chemistry applications .

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The benzopyran ring system may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Benzopyran vs. This difference impacts reactivity: pyrroles undergo electrophilic substitution more readily, while benzopyrans may favor hydrogen bonding via the oxygen atom.
  • Benzopyran vs. Cyclopentane (e.g., Reference Example 114 ) :
    The cyclopentane-based analogue lacks aromaticity, reducing conjugation effects but enhancing conformational flexibility.

Protecting Group Variations

  • Boc vs. Fmoc (e.g., Compound in ) :
    The Boc group (acid-labile) is stable under basic conditions, whereas the Fmoc group (base-labile) allows orthogonal deprotection strategies. This makes the Fmoc analogue preferable in solid-phase peptide synthesis (SPPS) under mild basic conditions.

Substituent Effects

  • Phenylmethoxy at C7 ( ): The electron-donating phenylmethoxy group enhances solubility in non-polar solvents compared to the Boc-amino group, which introduces steric hindrance and polarity.
  • Indole Substituents ( ) :
    Indole groups in pyrrole derivatives contribute to strong UV absorbance and fluorescence, useful in spectroscopic tracking.

Spectroscopic Profiles

  • NMR Shifts :
    The Boc group in pyrrole derivatives (Compound 10a ) causes distinct δ 1.34 ppm (s, 9H) for tert-butyl protons, whereas benzopyran cores show upfield shifts for aromatic protons (e.g., δ 6.91–8.01 ppm in Compound 10a).
  • IR Signatures : Carboxylic acid derivatives exhibit strong C=O stretches (~1680–1765 cm⁻¹), while ester-containing analogues (e.g., Compound 10a) show additional ester C=O peaks at ~1744 cm⁻¹ .

Biological Activity

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula: C15H19NO5, with a molecular weight of 293.31 g/mol. Its structure features a benzopyran moiety, which is significant for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The method often includes the use of tert-butoxycarbonyl (Boc) protection to enhance stability and facilitate further reactions.

Example Reaction

A common synthetic pathway is as follows:

  • Combine 4H-chromen-4-one with tert-butoxycarbonyl derivatives.
  • Use a base such as triethylamine in methanol as a solvent.
  • Monitor the reaction via thin-layer chromatography until completion.

Antioxidant Activity

Research indicates that compounds related to benzopyran structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals and reduce oxidative stress in cellular models.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
3-{[(tert-butoxy)carbonyl]amino}-...45Free radical scavenging
Other Benzopyran Derivative50Inhibition of lipid peroxidation

Anti-inflammatory Effects

Some studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect can be particularly beneficial in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of benzopyran compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy
A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting moderate antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).
  • Cytokine Modulation : The compound may influence signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.
  • Membrane Disruption : Its lipophilic nature allows it to interact with microbial membranes, leading to increased permeability and cell death.

Q & A

Basic: What are the recommended methods for synthesizing 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, and what key parameters influence yield?

Answer:
Synthesis typically involves coupling a benzopyran scaffold with a tert-butoxycarbonyl (Boc)-protected amine. Key steps include:

  • Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .
  • Cyclization : Acid- or base-catalyzed ring closure to form the dihydrobenzopyran core. Temperature control (<60°C) is critical to avoid Boc group cleavage .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water mixtures) for isolating the carboxylic acid form .
    Key Parameters : Reaction pH (neutral to mildly basic), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent Boc deprotection. Yields range from 40–70%, depending on cyclization efficiency .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the Boc group’s tert-butyl singlet at δ 1.2–1.4 ppm and the benzopyran aromatic protons at δ 6.8–7.5 ppm. The carboxylic acid proton is typically absent due to exchange broadening .
    • ¹³C NMR : Confirm the Boc carbonyl at δ 155–160 ppm and the carboxylic acid carbon at δ 170–175 ppm .
  • Mass Spectrometry (HRMS) : Exact mass matching for C₁₅H₁₉NO₅ (theoretical [M+H]⁺: 294.1345) ensures molecular formula validation .
  • IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch for Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of Boc) .

Advanced: How can stereochemical outcomes in the benzopyran ring system be controlled during synthesis?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde) to induce asymmetry in the benzopyran core .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization. Reported enantiomeric excess (ee) values reach >90% under optimized conditions .
  • Resolution Techniques : Diastereomeric salt formation with chiral bases (e.g., cinchonidine) if racemization occurs during synthesis .

Advanced: What computational methods are suitable for predicting the reactivity of the Boc-protected amine and carboxylic acid groups?

Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) level theory to model Boc deprotection energetics (e.g., acid-mediated cleavage) and nucleophilic attack at the carboxylic acid .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior .
  • Docking Studies : Assess hydrogen-bonding potential between the carboxylic acid and biological targets (e.g., enzymes) using AutoDock Vina .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Temperature : Store at –20°C in airtight containers. Degradation occurs >40°C, with Boc cleavage observed via TLC .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8). Acidic conditions (pH <4) hydrolyze the Boc group; basic conditions (pH >10) may decarboxylate the carboxylic acid .
  • Light/Moisture : Protect from UV light (amber vials) and moisture (desiccants) to prevent photodegradation and hydrolysis .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:

  • Variable Temperature NMR : Perform experiments at 25°C and 50°C to identify dynamic processes (e.g., rotameric equilibria) causing split peaks .
  • COSY/NOESY : Confirm spin-spin coupling and spatial proximity of protons to resolve overlapping signals .
  • Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous signals (e.g., exchangeable protons in D₂O) .
  • Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate) to benchmark spectral features .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Toxicity Mitigation : Avoid inhalation (dust/mist) due to potential respiratory irritation (H335). For skin contact, wash immediately with water .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies optimize the compound’s solubility for in vitro assays without destabilizing the Boc group?

Answer:

  • Co-Solvents : Use DMSO:water mixtures (≤10% DMSO) for aqueous solubility. Avoid alcohols (e.g., MeOH) to prevent esterification of the carboxylic acid .
  • pH Adjustment : Prepare sodium/potassium salts (pH 7.4 PBS) for enhanced solubility. Monitor Boc stability via LC-MS over 24 hours .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to maintain stability in biological media .

Advanced: How can researchers differentiate between Boc cleavage and decarboxylation side reactions under acidic conditions?

Answer:

  • TLC Monitoring : Boc cleavage produces a lower Rf spot (polar amine), while decarboxylation reduces molecular weight (confirmed by HRMS) .
  • Control Experiments :
    • Treat with HCl/dioxane (cleaves Boc only).
    • Heat at 100°C in H₂O (promotes decarboxylation). Compare results via ¹H NMR .
  • Kinetic Studies : Use pseudo-first-order conditions to calculate activation energies for each pathway .

Basic: What are the recommended protocols for quantifying this compound in complex matrices (e.g., reaction mixtures)?

Answer:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm. Retention time ~8–10 minutes .
  • Calibration Curve : Prepare standards (0.1–10 mM) in the same solvent as the sample matrix.
  • Internal Standard : Add 4-nitrobenzoic acid (retention time ~12 minutes) to correct for injection variability .

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